molecular formula C16H20F3N5O3S B2514084 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1207046-74-9

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2514084
CAS RN: 1207046-74-9
M. Wt: 419.42
InChI Key: PMHZANMBNFFBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C16H20F3N5O3S and its molecular weight is 419.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research by Ghorab et al. (2017) demonstrates the synthesis of novel derivatives carrying the sulfonamide moiety, including structural analogs to the queried compound. These derivatives have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study emphasizes the sulfonamide group's role in enhancing antimicrobial efficacy, which could be relevant to the compound due to its structural similarity (Ghorab, Soliman, Alsaid, & Askar, 2017).

Enzyme Inhibition

Another study by Alyar et al. (2019) on new Schiff bases derived from sulfamethoxazole and sulfisoxazole, structurally related to the queried compound, reports enzyme inhibition activities. These activities include inhibiting cholesterol esterase, tyrosinase, and α-amylase, which are relevant for understanding the biochemical interactions and potential therapeutic applications of sulfonamide derivatives (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Antioxidant and Neuroprotective Profiles

Lolak et al. (2020) explore sulfonamides incorporating triazine motifs for their antioxidant properties and inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This study's findings suggest potential applications in treating neurodegenerative diseases, highlighting the multifunctional nature of sulfonamide derivatives in pharmaceutical research (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Antifungal and Anticancer Applications

The synthesis of novel triazepines, pyrimidines, and azoles using 4-toluenesulfonamide as a building block by Khodairy, Ali, and El-wassimy (2016) also underscores the versatility of sulfonamide-based compounds in synthesizing new molecules with potential antifungal and anticancer applications. The study showcases the utility of sulfonamide derivatives in developing new therapeutic agents (Khodairy, Ali, & El-wassimy, 2016).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, sulfonamide antibiotics work by inhibiting the synthesis of folic acid in bacteria, which is necessary for their growth .

Safety and Hazards

Sulfonamides can cause allergic reactions in some people . They should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Sulfonamides continue to be an area of active research due to their medicinal properties .

properties

IUPAC Name

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O3S/c1-11-22-14(10-15(23-11)24(2)3)20-8-9-21-28(25,26)13-6-4-12(5-7-13)27-16(17,18)19/h4-7,10,21H,8-9H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHZANMBNFFBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.